![molecular formula C25H22N2O5S2 B281253 2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281253.png)
2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor used in the treatment of various types of cancer. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which are known to block the activity of BTK, a protein that plays a key role in the development and progression of cancer.
Mechanism of Action
TAK-659 works by selectively binding to 2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide and inhibiting its activity. 2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide is a key protein involved in the signaling pathways that promote the survival and growth of cancer cells. By blocking 2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide, TAK-659 can prevent the activation of these pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of 2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide activity, induction of apoptosis (programmed cell death), and suppression of cell proliferation. TAK-659 has also been shown to have an effect on the immune system, by modulating the activity of immune cells such as T-cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its high selectivity for 2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide, which makes it a promising candidate for the treatment of cancer. However, like many other small molecule inhibitors, TAK-659 has limitations in terms of its bioavailability and toxicity. These factors can limit its effectiveness in clinical settings and may require further optimization.
Future Directions
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other drugs that target different signaling pathways in cancer cells. Another potential direction is the investigation of TAK-659 in the context of immunotherapy, which has shown promise in the treatment of various types of cancer. Finally, further studies are needed to optimize the pharmacokinetics and toxicity profile of TAK-659, in order to maximize its effectiveness and minimize side effects.
Synthesis Methods
The synthesis of TAK-659 involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylideneamine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain TAK-659 in its pure form.
Scientific Research Applications
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell death in these cells.
properties
Molecular Formula |
C25H22N2O5S2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O5S2/c1-16-13-17(2)25(18(3)14-16)34(31,32)26-22-15-23(24(28)21-12-8-7-11-20(21)22)27-33(29,30)19-9-5-4-6-10-19/h4-15,27H,1-3H3/b26-22- |
InChI Key |
JXDXPSCPSIMZHZ-ROMGYVFFSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.